molecular formula C21H17NO2 B12168178 N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide

Cat. No.: B12168178
M. Wt: 315.4 g/mol
InChI Key: MSIUOBRMPLFCQQ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a heterocyclic compound featuring a naphtho[2,1-b]furan core linked to an acetamide group substituted with a 4-methylphenyl moiety. This structure combines aromatic and heterocyclic elements, which are often associated with bioactivity in medicinal chemistry.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-1-yl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H17NO2/c1-14-6-9-17(10-7-14)22-20(23)12-16-13-24-19-11-8-15-4-2-3-5-18(15)21(16)19/h2-11,13H,12H2,1H3,(H,22,23)

InChI Key

MSIUOBRMPLFCQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC2=COC3=C2C4=CC=CC=C4C=C3

Origin of Product

United States

Biological Activity

N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide is a compound belonging to the naphthofuran class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound features a naphtho[2,1-b]furan core substituted with a 4-methylphenyl group and an acetamide moiety. This unique structure is pivotal for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of naphtho[2,1-b]furan exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundE. coli50 µM
This compoundS. aureus75 µM

These findings suggest that the compound's structural characteristics contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of naphtho[2,1-b]furan derivatives has been extensively studied. The compound has shown promising results in vitro against several cancer cell lines.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of various naphthofuran compounds on HCT116 human colon cancer cells, this compound exhibited significant antiproliferative activity:

  • IC50 Value : 15 µM (indicating effective inhibition of cancer cell growth)
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry and caspase activation assays.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

The anti-inflammatory effects are likely mediated through the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Comparison with Similar Compounds

Structural Analogues of Naphtho[2,1-b]furan Acetamides

The following table summarizes key structural analogs, their substituents, and available

Compound Name Molecular Formula Substituents on Naphthofuran Acetamide Substituent Key Properties/Activities Source
N-(4-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide C₂₁H₁₇NO₂ (inferred) None 4-methylphenyl N/A (structural focus) N/A
2-(Naphtho[2,1-b]furan-1-yl)-N-(1,3-thiazol-2-yl)acetamide C₁₇H₁₂N₂O₂S None 1,3-thiazol-2-yl Molecular weight: 308.355
N-(1-Methyl-2-oxo-1,2-dihydronaphtho[2,1-b]furan-1-yl)acetamide (3a) C₁₅H₁₄NO₃ 1-methyl, 2-oxo None (direct attachment) IC₅₀ not reported; NMR/IR data
N-[2-(Hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide (4) C₁₆H₁₂N₄O₅ 5-nitro, hydrazinylcarbonyl Hydrazine derivative Antibacterial activity (unspecified)
N-(2-{[(2Z)-2-Benzylidenehydrazinyl]carbonyl}-5-nitronaphtho[2,1-b]furan-1-yl)acetamide (5a-d) C₂₃H₁₆N₄O₅ (example) 5-nitro, benzylidenehydrazinyl Varied aldehydes Antibacterial activity (unspecified)
N-(2-Acetylnaphtho[2,1-b]furan-1-yl)acetamide C₁₆H₁₃NO₃ 2-acetyl Acetyl group Molecular weight: 267.279
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in compounds 4 and 5a-d) may enhance antibacterial activity by increasing electrophilicity . Bulkier substituents (e.g., benzylidenehydrazinyl in 5a-d) could influence solubility and membrane permeability .
  • Synthetic Routes :

    • Compounds with nitro groups (e.g., 4, 5a-d) are synthesized via hydrazine hydrate reflux, followed by condensation with aldehydes .
    • Methyl/oxo-substituted analogs (e.g., 3a) are prepared using naphthol derivatives and acrylate esters .

Physicochemical Properties

  • Molecular Weight : Ranges from 267.279 () to 573.1841 (imidazo[2,1-b]thiazole analogs in ). Higher weights correlate with increased steric hindrance.
  • Melting Points : For example, compound 5l () melts at 116–118°C, indicating crystalline stability, whereas 3a () is an amorphous solid .

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